molecular formula C7H3F5O3S B12856135 3,5-Difluorophenyl trifluoromethanesulphonate

3,5-Difluorophenyl trifluoromethanesulphonate

Cat. No.: B12856135
M. Wt: 262.16 g/mol
InChI Key: XNGUXVDZXHPQTJ-UHFFFAOYSA-N
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Description

3,5-Difluorophenyl trifluoromethanesulphonate is an organic compound with the molecular formula C7H3F5O3S and a molecular weight of 262.15 g/mol . It is characterized by the presence of two fluorine atoms on the phenyl ring and a trifluoromethanesulphonate group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Difluorophenyl trifluoromethanesulphonate can be synthesized through several methods. One common method involves the reaction of 3,5-difluorophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluorophenyl trifluoromethanesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

3,5-Difluorophenyl trifluoromethanesulphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Difluorophenyl trifluoromethanesulphonate in chemical reactions involves the activation of the trifluoromethanesulphonate group, which acts as a leaving group. This facilitates nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reactants used .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluorophenyl sulfonate
  • 3,5-Difluorophenyl methanesulphonate
  • 3,5-Difluorophenyl tosylate

Uniqueness

3,5-Difluorophenyl trifluoromethanesulphonate is unique due to the presence of both fluorine atoms and the trifluoromethanesulphonate group, which enhances its reactivity and stability in various chemical reactions. This makes it a valuable reagent in organic synthesis compared to other similar compounds .

Properties

IUPAC Name

(3,5-difluorophenyl) trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5O3S/c8-4-1-5(9)3-6(2-4)15-16(13,14)7(10,11)12/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGUXVDZXHPQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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